4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene
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Description
4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene is a useful research compound. Its molecular formula is C13H8BrCl3O and its molecular weight is 366.46. The purity is usually 95%.
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Biological Activity
4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its halogenated aromatic structure, is part of a class of chemicals known for their diverse applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential therapeutic uses and environmental impacts.
Chemical Structure and Properties
The molecular formula of this compound is C7H5BrCl2. It features a bromine atom, two chlorine atoms, and a phenoxy group, which contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C7H5BrCl2 |
Molecular Weight | 227.47 g/mol |
CAS Number | 928758-19-4 |
Appearance | Solid |
Purity | ≥95% |
Antimicrobial Properties
Research indicates that halogenated aromatic compounds exhibit significant antimicrobial activity. Studies have shown that 4-bromo derivatives can inhibit the growth of various bacteria and fungi. The presence of bromine and chlorine atoms enhances the lipophilicity of the compound, facilitating its penetration through microbial cell membranes.
Case Study:
A study conducted by Arora et al. (2016) demonstrated that compounds similar to this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus. The mechanism of action was attributed to the disruption of cellular membranes and interference with metabolic processes.
Cytotoxicity
The cytotoxic effects of halogenated compounds have been widely studied in cancer research. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines.
Research Findings:
In vitro studies have reported IC50 values indicating that this compound exhibits cytotoxicity against several human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxic mechanism is believed to involve oxidative stress and DNA damage pathways.
Environmental Impact
As a chlorinated compound, this compound raises concerns regarding its persistence in the environment and potential bioaccumulation. Research on biodegradation pathways suggests that certain bacterial strains can metabolize such xenobiotic compounds.
Biodegradation Study:
A review by Singh and Singh (2016) highlighted the role of Bacillus species in the bioremediation of chlorinated compounds. These bacteria can transform hazardous substances into less toxic forms, suggesting a potential for using this compound in bioremediation strategies.
Toxicological Profile
The toxicological profile of halogenated compounds often includes assessments of acute toxicity, reproductive toxicity, and carcinogenic potential. Data indicate that exposure to high concentrations can lead to adverse health effects in aquatic organisms and mammals.
Toxicological Endpoint | Observed Effects |
---|---|
Acute Toxicity | Moderate to high |
Reproductive Toxicity | Potentially harmful |
Carcinogenic Potential | Under investigation |
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl3O/c14-9-1-4-13(8(5-9)7-15)18-10-2-3-11(16)12(17)6-10/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYZXMYILYDBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)CCl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.